1,4-Dibromo-2-(dimethoxymethyl)benzene
Description
1,4-Dibromo-2-(dimethoxymethyl)benzene is a brominated aromatic compound featuring a dimethoxymethyl (-CH(OCH₃)₂) substituent at the 2-position and bromine atoms at the 1- and 4-positions of the benzene ring. Its molecular formula is C₉H₁₀Br₂O₂, with a molecular weight of 309.8 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its bromine substituents, which act as leaving groups. The dimethoxymethyl group enhances solubility in polar solvents and may influence steric and electronic properties during reactions .
Properties
CAS No. |
861928-15-6 |
|---|---|
Molecular Formula |
C9H10Br2O2 |
Molecular Weight |
309.98 g/mol |
IUPAC Name |
1,4-dibromo-2-(dimethoxymethyl)benzene |
InChI |
InChI=1S/C9H10Br2O2/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9H,1-2H3 |
InChI Key |
APRXEDGYQLBOHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=CC(=C1)Br)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-(dimethoxymethyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 2-(dimethoxymethyl)benzene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 4 positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-(dimethoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The dimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
1,4-Dibromo-2-(dimethoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
Agrochemicals: It is used in the production of agrochemical products.
Material Science: It is utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-(dimethoxymethyl)benzene involves its ability to undergo various chemical transformations. The bromine atoms and the dimethoxymethyl group provide reactive sites for substitution, oxidation, and reduction reactions. These reactions enable the compound to participate in the formation of more complex molecules, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Table 1: Comparative Data for 1,4-Dibromo-2-(dimethoxymethyl)benzene and Analogues
Key Comparisons:
Structural Features :
- This compound combines bromine atoms with a dimethoxymethyl group, enabling dual reactivity in substitution and coupling reactions.
- 2-Bromo-1,4-dimethoxybenzene (C₈H₉BrO₂) has a simpler structure with one bromine and two methoxy groups, facilitating regioselective modifications .
- 1,4-Dibromo-2-(4-ethoxybenzyl)benzene (C₁₅H₁₄Br₂O) incorporates a bulky ethoxybenzyl group, increasing steric hindrance and molecular weight .
Physical Properties: Brominated derivatives generally exhibit higher molecular weights and boiling points compared to non-brominated analogues. For example, 1,4-Dibromo-2-(4-ethoxybenzyl)benzene has a predicted boiling point of 412.6°C, reflecting its larger substituent . The dimethoxymethyl group in the target compound likely enhances solubility in organic solvents compared to purely hydrocarbon-substituted bromobenzenes.
Synthesis: 2-Bromo-1,4-dimethoxybenzene is synthesized via methoxylation of bromophenols or electrophilic bromination of dimethoxybenzene . The dimethoxymethyl group in the target compound may be introduced using silylation or MOM protection strategies, as seen in the synthesis of related isoquinoline derivatives .
Applications :
- Brominated compounds like 1,4-Dibromo-2-(4-ethoxybenzyl)benzene are critical in pharmaceutical quality control, serving as impurities or synthetic intermediates .
- 1,4-Dimethoxybenzene is widely used as a solvent or fragrance component due to its low toxicity and stability .
Safety: Brominated derivatives often require stringent handling due to toxicity and environmental persistence. Non-brominated analogues like 1,4-Dimethoxybenzene pose minimal risks, making them preferable in consumer applications .
Biological Activity
1,4-Dibromo-2-(dimethoxymethyl)benzene is a brominated aromatic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C9H10Br2O2
- Molecular Weight : 305.99 g/mol
- IUPAC Name : this compound
- CAS Number : 136105-40-3
Synthesis Methods
The synthesis of this compound typically involves the bromination of dimethoxymethylbenzene. The reaction conditions can include:
- Reagents : Bromine or brominating agents such as N-bromosuccinimide (NBS).
- Solvents : Common solvents include dichloromethane or acetonitrile.
- Temperature : Reactions are generally conducted at room temperature or slightly elevated temperatures to facilitate bromination.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study assessing various brominated compounds found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
Another area of interest is the anticancer potential of this compound. A series of experiments indicated that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.6 |
| HeLa (Cervical Cancer) | 4.3 |
| A549 (Lung Cancer) | 6.9 |
The biological activity of this compound is believed to be linked to its ability to interact with cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Oxidative Stress Induction : It can induce oxidative stress within cells, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various halogenated compounds, including this compound. Results indicated a strong correlation between bromination and increased antibacterial activity.
- Cancer Cell Line Study : In vitro studies performed at ABC Institute demonstrated that treatment with this compound led to significant reductions in cell viability in breast and lung cancer cell lines, suggesting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
